![molecular formula C24H30O8 B12322284 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan CAS No. 80780-43-4](/img/structure/B12322284.png)
1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Overview
Description
1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan is a tetrahydrofuran lignan characterized by a bicyclic furo[3,4-c]furan core substituted with two 3,4,5-trimethoxyphenyl groups. Key properties include:
- Molecular Formula: C₂₄H₃₀O₈
- Molecular Weight: 446.50 g/mol .
- Structure: The stereochemistry of the furofuran core and substituents defines its biological activity. The compound is isolated from plants such as Tinospora sinensis and Forsythia suspensa .
- Biological Activity: Exhibits antimicrobial effects against Staphylococcus aureus and Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and a suitable furan derivative.
Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with the furan derivative in the presence of a catalyst, such as p-toluenesulfonic acid.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydrofuran ring, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates signaling pathways related to insulin resistance and glucose metabolism, making it a potential candidate for diabetes treatment.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Yangambin
- Molecular Formula : C₂₄H₃₀O₈ (identical to the target compound).
- Key Differences: Despite identical molecular formulas, Yangambin may differ in stereochemistry or substitution patterns. It is listed as a synonym for the target compound in some sources, suggesting structural overlap .
Sesamin
- Molecular Formula : C₂₀H₁₈O₆.
- Structure : Contains a furofuran core with two 1,3-benzodioxole substituents instead of trimethoxyphenyl groups .
- Molecular Weight : 354.36 g/mol .
- Biological Activity: Noncompetitive inhibitor of enzymes like fatty acid Δ5-desaturase and tocopherol β-hydroxylase .
(+)-Pinoresinol
- Molecular Formula : C₂₀H₂₂O₆.
- Structure: Features two 2-methoxyphenol groups attached to the furofuran core .
- Molecular Weight : 358.4 g/mol .
Magnolin
- Molecular Formula : C₂₃H₂₈O₇.
- Structure : Combines one 3,4-dimethoxyphenyl and one 3,4,5-trimethoxyphenyl group on the furofuran core .
- Molecular Weight : 416.46 g/mol .
- Biological Activity : Anti-inflammatory, antioxidative, and vasodilatory effects; protects against contrast-induced nephropathy .
Structural and Functional Analysis
Substituent Effects on Activity
- Stereochemistry : Variations in stereochemistry (e.g., cis vs. trans furofuran rings) influence binding affinity to biological targets, as seen in Yangambin’s ambiguous classification .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan is a complex organic compound with the molecular formula C24H30O8. It features a unique structure that includes two 3,4,5-trimethoxyphenyl groups attached to a tetrahydrofuran ring. This compound has garnered attention in various fields of research due to its potential biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a furan derivative under acidic conditions. The resulting intermediate undergoes cyclization to form the tetrahydrofuran ring. The compound is characterized by its unique molecular structure which contributes to its biological properties.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This property is crucial for potential applications in preventing oxidative damage associated with chronic diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It interacts with various molecular targets that regulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Antidiabetic Potential
This compound has been studied for its potential role in managing diabetes. It appears to influence insulin signaling pathways and improve glucose metabolism. In vitro studies have shown that the compound can enhance insulin sensitivity and reduce blood glucose levels.
The mechanism of action involves interactions with enzymes and receptors related to oxidative stress and inflammation. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent for metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with structurally similar compounds such as Lirioresinol B dimethyl ether and Pinoresinol. Both of these compounds exhibit antioxidant properties; however, the unique combination of trimethoxyphenyl groups in this compound contributes to its distinct biological activities.
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antioxidant, Anti-inflammatory, Antidiabetic |
Lirioresinol B dimethyl ether | Structure | Antioxidant |
Pinoresinol | Structure | Antioxidant |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antioxidant Activity : A study demonstrated that the compound effectively reduced lipid peroxidation and increased antioxidant enzyme levels in cellular models exposed to oxidative stress.
- Anti-inflammatory Effects : In vivo experiments showed that treatment with the compound significantly reduced inflammatory markers in animal models of arthritis.
- Antidiabetic Properties : Clinical trials indicated improvements in glycemic control among diabetic patients treated with formulations containing this compound.
Properties
IUPAC Name |
3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868888 | |
Record name | 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-64-1, 80780-43-4 | |
Record name | NSC172767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC83441 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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